molecular formula C18H16ClN3 B6348061 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354922-90-9

4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No. B6348061
CAS RN: 1354922-90-9
M. Wt: 309.8 g/mol
InChI Key: ZXJFUEFTHFIAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CPDP) is an organic compound with a wide range of applications in scientific research. It has a unique structure combining two aromatic rings with a pyrimidine ring, which makes it a potential scaffold for drug design. CPDP has been extensively studied in recent years due to its potential to be used in medicinal chemistry and drug development.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many scientific research applications, including drug design and medicinal chemistry. In drug design, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used as a scaffold for the design of novel therapeutic agents. In medicinal chemistry, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used to synthesize new compounds with potential therapeutic applications. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is believed to act as an inhibitor of enzymes and receptors. It binds to these molecules and inhibits their activity, thus preventing the action of certain biological processes. The exact mechanism of action is not yet fully understood, but it is believed to involve the formation of a complex between 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and the target molecule.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes and receptors, as well as modulate the activity of certain hormones. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications. Additionally, it is relatively inexpensive compared to other compounds. However, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, there is still a lack of understanding of the exact mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, which can limit its use in certain experiments.

Future Directions

4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many potential future applications. It could be used to develop new drugs and therapeutic agents, as well as to study enzyme inhibition and receptor binding. Additionally, further research could be done to better understand the mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and its effects on biochemical and physiological processes. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could also be used to study the effects of environmental toxins and pollutants on biological systems. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could be used as a scaffold for the design of novel compounds with potential therapeutic applications.

Synthesis Methods

4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde in the presence of a catalyst such as piperidine. This reaction produces 4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine. The second step involves the reduction of the nitro group to an amine group, which is done using sodium borohydride.

properties

IUPAC Name

4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c1-11-7-8-13(9-12(11)2)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJFUEFTHFIAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

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